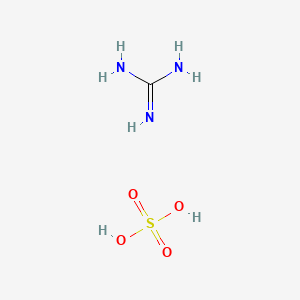

guanidine;sulfuric acid

Description

Properties

CAS No. |

646-34-4 |

|---|---|

Molecular Formula |

CH7N3O4S |

Molecular Weight |

157.15 g/mol |

IUPAC Name |

guanidine;sulfuric acid |

InChI |

InChI=1S/CH5N3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H2,1,2,3,4) |

InChI Key |

ZZTURJAZCMUWEP-UHFFFAOYSA-N |

SMILES |

C(=N)(N)N.OS(=O)(=O)O |

Canonical SMILES |

C(=N)(N)N.OS(=O)(=O)O |

Other CAS No. |

594-14-9 646-34-4 |

Related CAS |

113-00-8 (Parent) |

Synonyms |

Chloride, Guanidinium Chloride, Guanidium Guanidine Guanidine Hydrochloride Guanidine Monohydrate Guanidine Monohydrobromide Guanidine Monohydrochloride Guanidine Monohydroiodine Guanidine Nitrate Guanidine Phosphate Guanidine Sulfate Guanidine Sulfate (1:1) Guanidine Sulfate (2:1) Guanidine Sulfite (1:1) Guanidinium Guanidinium Chloride Guanidium Chloride Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine |

Origin of Product |

United States |

Foundational & Exploratory

Guanidine Sulfate: Physicochemical Profiling and Advanced Pharmaceutical Applications

Executive Summary

As a Senior Application Scientist, I frequently evaluate the optimal salt forms of chemical precursors to maximize yield, stability, and safety in scale-up environments. While guanidine hydrochloride is ubiquitous in biochemistry for protein denaturation, guanidine sulfate (CAS: 594-14-9) offers profound, often overlooked advantages. Its unique thermal decomposition profile, low metal-corrosivity, and robust hydrogen-bonding lattice make it an indispensable reagent in both active pharmaceutical ingredient (API) synthesis and advanced nanomaterial engineering. This whitepaper provides an authoritative, in-depth technical guide to the physical and chemical properties of guanidine sulfate, complete with self-validating experimental protocols.

Molecular Architecture and Physicochemical Properties

Guanidine sulfate—formally bis(diaminomethylideneazanium) sulfate—crystallizes as a stable, colorless solid consisting of two guanidinium cations and one sulfate anion[1]. The extensive intermolecular hydrogen-bonding network between the highly delocalized positive charge of the guanidinium ions and the oxygen atoms of the sulfate group dictates its robust thermal stability and high melting point.

In scale-up pharmaceutical manufacturing, choosing the sulfate salt over the hydrochloride salt is often a deliberate engineering choice. Chloride ions can induce severe stress corrosion cracking and pitting in 316L stainless steel reactors at elevated temperatures. Substituting with guanidine sulfate drastically reduces metal corrosivity, a principle also leveraged in synthesizing low-corrosion antibacterial polymers like polypentamethylene guanidine sulfate (PPGS)[2].

Table 1: Quantitative Physicochemical Data of Guanidine Sulfate

| Property | Value | Scientific Implication / Causality |

| Molecular Formula | C₂H₁₂N₆O₄S / [NH₂C(=NH)NH₂]₂ · H₂SO₄ | The 2:1 stoichiometry provides a near-neutral to slightly acidic pH in aqueous solutions[3]. |

| Molecular Weight | 216.22 g/mol | High mass relative to the free base ensures lower volatility and easier gravimetric handling[4]. |

| Melting Point | 290–293 °C (Decomposes) | Extensive hydrogen bonding yields high thermal stability, preventing premature degradation during high-heat reactions[3]. |

| Aqueous Solubility | Highly soluble | The strong hydration energy of the sulfate counterion facilitates rapid dissolution in polar solvents[5]. |

| Physical State | Colorless crystalline powder | High purity (>99%) manifests as a highly ordered, light-scattering crystal lattice[3]. |

Chemical Reactivity and Synthetic Utility

2.1. API Synthesis: The Guanoxan Sulfate Pathway

Guanidine sulfate is a critical nitrogenous building block in the synthesis of Guanoxan sulfate, a potent sympatholytic antihypertensive drug[6]. Because the free guanidine base is highly hygroscopic and prone to degradation in ambient air, guanidine sulfate acts as a stable "storage" form. During synthesis, it is neutralized in situ with an alkali to liberate the highly nucleophilic free base precisely when needed to react with 2-chloromethyl-1,4-benzodioxane[6].

2.2. Structure-Directing Agent in Nanomaterial Engineering

Beyond organic synthesis, guanidine sulfate exhibits unique behavior under hydrothermal conditions (e.g., 170 °C). It undergoes controlled thermal decomposition, releasing CO₂ gas, NH₄⁺, and SO₄²⁻ ions[7]. The evolved CO₂ bubbles act as "soft templates" that prevent the agglomeration of metal oxides, while the sulfate ions direct the crystal phase. This mechanism is exploited to synthesize high-surface-area hexagonal tungsten oxide (h-WO₃) nanowires, which are highly efficient at adsorbing radioactive isotopes like Sr²⁺ from wastewater[7].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed with built-in validation checkpoints.

Protocol 1: Synthesis of Guanoxan Sulfate (API Intermediate Workflow)

Objective: To synthesize guanoxan utilizing guanidine sulfate as a stable, non-corrosive precursor[6]. Causality: We utilize an in situ neutralization step at low temperatures to prevent the exothermic degradation of the liberated free guanidine base.

-

Neutralization: Suspend 1.5 molar equivalents of guanidine sulfate in absolute ethanol. Slowly add an equimolar amount of potassium hydroxide (KOH) under continuous mechanical stirring at 0–5 °C.

-

Validation Check: The formation of a dense white precipitate (K₂SO₄) indicates successful displacement of the sulfate counterion.

-

-

Filtration: Filter the mixture through a Celite pad to remove the K₂SO₄. Retain the ethanolic filtrate containing the free guanidine base.

-

Condensation: Immediately add 1.0 molar equivalent of 2-chloromethyl-1,4-benzodioxane to the filtrate.

-

Reflux: Heat the reaction mixture to reflux (~78 °C) for 6–8 hours.

-

Causality: Elevated thermal energy is required to overcome the activation barrier for the nucleophilic substitution of the primary alkyl chloride.

-

-

Salification & Isolation: Cool the reaction to room temperature. Carefully titrate with dilute sulfuric acid until the precipitation of guanoxan sulfate is complete. Filter, wash with cold ethanol, and dry under vacuum at 40 °C.

Protocol 2: Hydrothermal Synthesis of h-WO₃ Nanowires

Objective: Exploit the thermal decomposition of guanidine sulfate to template 1D nanowire growth[7].

-

Precursor Formulation: Dissolve 2.0 g of sodium tungstate (Na₂WO₄) and 0.5 g of guanidine sulfate in 50 mL of deionized water.

-

Acidification: Dropwise add 3M HCl until the pH reaches 2.0, forming a tungstic acid suspension.

-

Validation Check: A distinct color change to light yellow confirms the precipitation of the hydrated WO₃ precursor.

-

-

Hydrothermal Treatment: Transfer the suspension to a 100 mL Teflon-lined stainless steel autoclave. Seal and heat in a muffle furnace at 170 °C for 48 hours.

-

Causality: At 170 °C, guanidine sulfate decomposes. The resulting CO₂ microbubbles physically restrict lateral crystal growth, forcing the WO₃ to crystallize into 1D nanowires[7].

-

-

Recovery: Centrifuge the resulting blue precipitate at 8000 rpm. Wash sequentially with distilled water and absolute ethanol to remove residual SO₄²⁻, then dry at 60 °C for 12 hours.

Mechanistic Workflows

The following diagrams map the logical progression of the protocols described above, illustrating the exact causality of the chemical transformations.

Caption: Chemical synthesis pathway of Guanoxan Sulfate utilizing Guanidine Sulfate as a stable precursor.

Caption: Mechanistic role of Guanidine Sulfate as a structure-directing agent in h-WO3 synthesis.

Safety, Storage, and Handling

While guanidine sulfate lacks the severe toxicity profile of many organic reagents, it must be handled with standard laboratory rigor.

-

Storage: The compound is highly stable but should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents (e.g., nitrates, chlorine bleaches) to prevent unintended exothermic ignition[5].

-

Handling: It is classified as a mild irritant. When handling the dry crystalline powder, the use of N95-equivalent respirators is mandated. Fine dust accumulation can act as a respiratory irritant and, under extreme conditions in unventilated spaces, poses a combustible dust hazard[5].

References

1. 2. 3. 4. 5. 6.

Sources

- 1. Guanidinium sulphate | C2H12N6O4S | CID 129653717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Guanidine 99 594-14-9 [sigmaaldrich.com]

- 4. Guanidinium sulfate | C2H12N6O4S | CID 2735051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. CN105061392A - Guanoxan sulfate synthesis method - Google Patents [patents.google.com]

- 7. Guanidine sulfate-assisted synthesis of hexagonal WO3 nanoparticles with enhanced adsorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Guanidine Sulfate: The Paradoxical Protein Stabilizer

An In-Depth Technical Guide for Bioprocess Scientists

Executive Summary

Guanidine Sulfate (

This guide explores the mechanistic basis of

Part 1: The Physicochemical Paradox

The Hofmeister "Push-Pull" Mechanism

To understand

-

The Cation (

): A Chaotrope .[1][2] It is weakly hydrated and preferentially binds to the peptide backbone and non-polar groups exposed during unfolding. This binding lowers the free energy of the denatured state ( -

The Anion (

): A Kosmotrope .[1] It is strongly hydrated and is preferentially excluded from the protein surface. This exclusion increases the surface tension of the water-protein interface. Since the denatured state (

The Result: In

Comparative Thermodynamics

The following table summarizes the thermodynamic impact of Guanidine salts on a typical globular protein (e.g., BSA or Lysozyme).

| Salt | Cation Effect ( | Anion Effect | Net Result | Mechanism |

| GuHCl | Preferential Binding (Denaturing) | Weak Interaction (Neutral/Weak Salting-in) | Strong Denaturation | Direct binding to backbone lowers |

| GuSCN | Preferential Binding (Denaturing) | Preferential Binding (Chaotropic/Denaturing) | Extreme Denaturation | Synergistic binding of both ions to protein.[1] |

| Preferential Binding (Denaturing) | Strong Exclusion (Stabilizing) | Stabilization / Neutral | Anion exclusion raises energy of |

Part 2: Applications in Bioprocessing

Hydrophobic Interaction Chromatography (HIC)

In HIC, high salt concentrations are used to drive protein binding to hydrophobic ligands (e.g., Phenyl, Butyl). Ammonium Sulfate is the standard salt, but

-

Selectivity Modulation: The presence of

modifies the surface tension and solubility profile differently than -

Elution Strategy: A gradient decreasing

concentration simultaneously reduces hydrophobic driving force and removes the solubilizing cation, creating a distinct elution profile compared to standard salts.

Protein Refolding: The "Artificial Chaperone"

Refolding requires a balance between suppressing aggregation (keeping hydrophobic patches soluble) and promoting folding (collapsing the chain).

-

The Problem: GuHCl solubilizes well but prevents folding.

-

The Solution:

(or switching from GuHCl to Sulfate) can provide the "stickiness" needed to collapse the protein (Sulfate effect) while the Guanidinium cation prevents non-specific intermolecular hydrogen bonding that leads to aggregation. -

Protocol Insight: It is often used in a "pulse" refolding strategy or as a secondary buffer exchange step after initial solubilization in GuHCl.

Part 3: Experimental Protocols

Protocol 3.1: Preparation of High-Purity Guanidine Sulfate

Note:

Reagents:

-

Guanidine Hydrochloride (GuHCl), Ultra-Pure (>99.5%).[1]

-

Anion Exchange Resin (Strong Base, OH- form, e.g., Dowex 1X8).

-

Sulfuric Acid (

), 1N standard solution.

Workflow:

-

Column Preparation: Pack a column with the anion exchange resin. Wash with 10 CV (Column Volumes) of 1M NaOH, followed by water until pH is neutral.

-

Conversion to Free Base: Pass a 2M GuHCl solution through the column. The

is exchanged for -

Neutralization: Immediately titrate the eluate with 1N

while monitoring pH. Stop exactly at pH 7.0.-

Reaction:

-

-

Crystallization (Optional): For solid storage, rotary evaporate the solution at 40°C under vacuum. Recrystallize from methanol/water if necessary.

Protocol 3.2: Thermal Stability Screening (DSF)

Objective: Determine if

-

Buffer Prep: Prepare 50 mM Phosphate buffers (pH 7.0) containing:

-

0M Salt (Control)

-

0.5M GuHCl

-

0.5M

-

0.5M

-

-

Sample Prep: Dilute protein to 0.2 mg/mL in each buffer. Add SYPRO Orange dye (5x final conc).

-

Execution: Run a melt curve (25°C to 95°C, 1°C/min) on a qPCR machine.

-

Analysis: Calculate

(midpoint of transition).-

Expectation:

. -

Interpretation: If

is significantly higher than

-

Part 4: Visualizations

Mechanism of Action: The Hofmeister Balance

This diagram illustrates the competing forces at the protein interface.

Caption: The "Push-Pull" mechanism. Sulfate exclusion (green) raises the energy of the unfolded state, overriding Guanidinium binding (red).

Refolding Optimization Workflow

A decision tree for using Guanidine Sulfate in refolding.

Caption: Workflow for introducing Gu2SO4 during refolding to counteract aggregation intermediates.

References

-

Mason, P. E., et al. (2007). "The reversal by sulfate of the denaturant activity of guanidinium." Journal of the American Chemical Society.

-

Arakawa, T. & Timasheff, S. N. (1984).[3] "Protein stabilization and destabilization by guanidinium salts." Biochemistry.

-

Dempsey, C. E., et al. (2011). "Contrasting the denaturing effect of guanidinium chloride with the stabilizing effect of guanidinium sulfate." Physical Chemistry Chemical Physics.

-

Narhi, L. O., et al. (1989).[4] "Hydrophobic interaction chromatography in alkaline pH." Analytical Biochemistry.

-

Tsumoto, K., et al. (2004). "Practical considerations in refolding proteins from inclusion bodies." Protein Expression and Purification.

Sources

- 1. CAS 594-14-9: Guanidinium sulfate | CymitQuimica [cymitquimica.com]

- 2. Guanidinium chloride - Wikipedia [en.wikipedia.org]

- 3. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrophobic interaction chromatography in alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Guanidine Sulfate on Macromolecule Hydration

Abstract

The modulation of macromolecular stability and conformation by solutes is a cornerstone of biochemistry and pharmaceutical science. Within the class of guanidinium salts, a striking dichotomy exists: guanidinium chloride is a potent denaturant, while guanidine sulfate acts as a protein stabilizer.[1][2] This technical guide delves into the physicochemical principles governing the effects of guanidine sulfate on the hydration of proteins and nucleic acids. We will deconstruct the opposing influences of the chaotropic guanidinium cation and the kosmotropic sulfate anion, explore the thermodynamic and structural consequences for macromolecular hydration shells, and present robust experimental methodologies for investigating these phenomena. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of how this unique salt modulates macromolecular behavior in aqueous solutions.

Deconstructing the Components: The Hofmeister Series in Context

The behavior of any salt in solution is not merely the sum of its parts; it is a complex interplay between the constituent ions, water molecules, and the macromolecule itself. The Hofmeister series, an empirical ranking of ions based on their ability to salt out or salt in proteins, provides the foundational context for understanding guanidine sulfate.[3]

-

The Guanidinium (Gdm⁺) Cation: As a large, planar cation with a delocalized positive charge, Gdm⁺ is a classic chaotrope ("order-breaker"). Neutron diffraction studies have revealed that it interacts weakly with water, possessing no recognizable, structured hydration shell.[4][5] This weak hydration facilitates its direct interaction with macromolecular surfaces, particularly the polypeptide backbone, contributing to denaturation.[4][6]

-

The Sulfate (SO₄²⁻) Anion: In stark contrast, the sulfate anion is a quintessential kosmotrope ("order-maker"). Its high charge density allows it to strongly coordinate and structure surrounding water molecules, creating a highly ordered hydration shell.[1][5] This strong hydration places it at the stabilizing, "salting-out" end of the Hofmeister series.

The paradoxical nature of guanidine sulfate arises from pairing a strong chaotropic cation with a potent kosmotropic anion.

Figure 2: Contrasting mechanisms of GdmCl and Gdm₂SO₄ on protein stability.

Impact on Different Macromolecules

Proteins

As established, guanidine sulfate is a potent stabilizer of the native state of globular proteins. [1]This effect is so pronounced that it can completely reverse the denaturing power of the Gdm⁺ cation. [1]The stabilizing effect correlates directly with the principles of preferential hydration and the high energetic penalty of exposing hydrophobic and polar backbone groups to the highly structured solvent environment created by the sulfate ions.

Nucleic Acids (DNA & RNA)

The effect of guanidine sulfate on nucleic acids is more complex and less intuitive than its effect on proteins. While the Gdm⁺ cation is a known denaturant of DNA and RNA, disrupting the hydration shell that maintains their structure, the role of the sulfate counterion is nuanced. [7][8] Recent studies on DNA origami nanostructures have shown that guanidine sulfate does act as a denaturant, though it is significantly weaker than guanidinium chloride (GdmCl) or the highly potent guanidinium thiocyanate (GdmSCN). [7]Notably, at a 2M concentration, Gdm₂SO₄ contains twice the molar concentration of the denaturing Gdm⁺ cation as 2M GdmCl, yet its denaturing effect is only moderate. This underscores the powerful counteracting, stabilizing influence of the sulfate anion even in the context of DNA. [7]The denaturation process in Gdm₂SO₄ also exhibits a non-monotonous temperature dependence, suggesting a complex interplay of enthalpic and entropic factors related to the hydration of both the DNA and the ions. [7]

Quantitative Analysis: Comparing Guanidinium Salts

The contrasting behaviors of various guanidinium salts can be summarized by examining their effects on protein thermal stability and their preferential interaction coefficients.

| Salt | Cation | Anion | Net Effect on Protein Stability | Primary Mechanism |

| Guanidine Sulfate | Chaotrope (Gdm⁺) | Kosmotrope (SO₄²⁻) | Stabilizing [2] | Preferential Hydration [2] |

| Guanidine Acetate | Chaotrope (Gdm⁺) | Weak Kosmotrope | Intermediate / Slightly Stabilizing [2] | Balance of Hydration/Binding [2] |

| Guanidine Hydrochloride | Chaotrope (Gdm⁺) | Weak Chaotrope (Cl⁻) | Denaturing [9] | Preferential Binding [2][6] |

| Guanidine Thiocyanate | Chaotrope (Gdm⁺) | Chaotrope (SCN⁻) | Strongly Denaturing | [4][7] Strong Preferential Binding |

Experimental Protocols for Probing Hydration Effects

A multi-faceted experimental approach is required to fully characterize the impact of guanidine sulfate on macromolecule hydration and stability.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding or interaction of a ligand (the salt) with a macromolecule, providing a complete thermodynamic profile of the interaction.

Objective: To determine the enthalpy (ΔH), binding constant (K), and stoichiometry (n) of ion-macromolecule interactions.

Methodology:

-

Preparation: Dialyze the protein or nucleic acid extensively against the working buffer (e.g., 20 mM phosphate, pH 7.0) to ensure buffer matching. Prepare a high-concentration stock solution of guanidine sulfate in the exact same buffer lot.

-

Loading: Fill the ITC sample cell with the macromolecule solution (e.g., 100 µM protein). Load the injection syringe with the guanidine sulfate solution (e.g., 2 M).

-

Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the guanidine sulfate solution into the sample cell at a constant temperature (e.g., 25°C).

-

Data Acquisition: The instrument records the heat released or absorbed after each injection.

-

Control Titration: Perform an identical titration of guanidine sulfate into the buffer alone to determine the heat of dilution.

-

Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting integrated heats to a suitable binding model (e.g., a simple one-site or two-site model) to extract the thermodynamic parameters. [10][11]The shape and magnitude of the isotherm reveal the nature of the interaction. For a stabilizing salt like guanidine sulfate, one would expect to see endothermic signals indicative of dehydration and solvent reorganization rather than direct binding.

Figure 3: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of macromolecules in response to changes in their environment.

Objective: To assess the effect of guanidine sulfate on the conformational stability of a protein or nucleic acid.

Methodology:

-

Sample Preparation: Prepare a series of samples containing a fixed concentration of the macromolecule (e.g., 0.2 mg/mL protein) and varying concentrations of guanidine sulfate (e.g., 0 M to 3 M) in a suitable buffer (e.g., 10 mM phosphate buffer).

-

Wavelength Scan: For each sample, acquire a CD spectrum in the far-UV range (e.g., 190-250 nm) for secondary structure analysis or the near-UV range (250-320 nm) for tertiary structure.

-

Thermal Melt: To determine the melting temperature (Tm), monitor the CD signal at a single wavelength characteristic of the folded state (e.g., 222 nm for an alpha-helical protein) as the temperature is increased at a controlled rate. Repeat this for several guanidine sulfate concentrations.

-

Data Analysis: Plot the change in Tm as a function of guanidine sulfate concentration. An increase in Tm indicates stabilization of the macromolecule's folded structure.

Implications and Conclusion

The seemingly simple substitution of a chloride with a sulfate anion completely inverts the functional effect of the guanidinium cation on protein stability. This dramatic difference is a powerful illustration of the dominant role that solvent structure and hydration thermodynamics play in governing macromolecular behavior. For drug development and bioprocessing professionals, this understanding is critical. Guanidine sulfate can be employed as a protein stabilizer in formulations, preventing aggregation and denaturation, a stark contrast to the common use of guanidine hydrochloride as a denaturant in protein refolding protocols or nucleic acid extraction. [12][13] In conclusion, the effect of guanidine sulfate on macromolecule hydration is a case study in the supremacy of kosmotropic influence. The strong hydration of the sulfate anion dictates the solution's properties, making the unfolding of a macromolecule energetically unfavorable by increasing the cost of cavity formation. This leads to preferential hydration and stabilization of the compact, native state. This contrasts sharply with the direct, preferential binding mechanism of chaotropic salts like guanidine chloride. A thorough understanding of these competing effects, validated through rigorous experimental techniques, is essential for the rational manipulation of macromolecular stability in scientific and industrial applications.

References

-

Graziano, G. (2011). Contrasting the denaturing effect of guanidinium chloride with the stabilizing effect of guanidinium sulfate. Physical Chemistry Chemical Physics, 13(25), 12008-12014. [Link]

-

Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924-5929. [Link]

-

Mason, P. E., Neilson, G. W., Enderby, J. E., Saboungi, M. L., & Brady, J. W. (2003). The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution. Proceedings of the National Academy of Sciences, 100(8), 4557-4561. [Link]

-

Makhatadze, G. I. (1999). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B, 103(23), 4781-4785. [Link]

-

Rankin, S. E., & Ruckenstein, E. (2017). Anionic and cationic Hofmeister effects are non-additive for guanidinium salts. Physical Chemistry Chemical Physics, 19(13), 8829-8833. [Link]

-

Element Lab Solutions. (n.d.). The Hofmeister Series. [Link]

-

Schneider, C. P., & Trout, B. L. (2011). Arginine and the Hofmeister Series: The Role of Ion-Ion Interactions in Protein Aggregation Suppression. The Journal of Physical Chemistry B, 115(24), 7934-7945. [Link]

-

Collins, K. D. (2006). Ions from the Hofmeister series and osmolytes: effects on proteins in solution and in the crystallization process. Methods, 34(3), 300-311. [Link]

-

Rankin, S. E., & Ruckenstein, E. (2017). Anionic and cationic Hofmeister effects are non-additive for guanidinium salts. Physical Chemistry Chemical Physics, 19(13), 8829-8833. [Link]

-

Sanno, H., et al. (2022). Time-Dependent DNA Origami Denaturation by Guanidinium Chloride, Guanidinium Sulfate, and Guanidinium Thiocyanate. International Journal of Molecular Sciences, 23(15), 8565. [Link]

-

Gordon, J. A., & Jencks, W. P. (1963). Denaturation of globular proteins. Interaction of guanidinium salts with three proteins. Biochemistry, 2(1), 47-57. [Link]

-

Calandrini, V., et al. (2010). Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations. Biophysical Journal, 98(3), 447-456. [Link]

-

Auton, M., et al. (2007). Thermodynamics of interactions of urea and guanidinium salts with protein surface: Relationship between solute effects on protein processes and changes in water-accessible surface area. Biochemistry, 46(30), 8922-8935. [Link]

-

Ball, P. (2016). Water Determines the Structure and Dynamics of Proteins. Chemical Reviews, 116(11), 6473-6513. [Link]

-

Makhatadze, G. I. (1999). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B, 103(23), 4781-4785. [Link]

-

Lim, W. K., et al. (2007). The Reversal by Sulfate of the Denaturant Activity of Guanidinium. Journal of the American Chemical Society, 129(51), 16142-16149. [Link]

-

Mason, P. E., et al. (2003). The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution. ResearchGate. [Link]

-

Jha, A., et al. (2014). Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. Proceedings of the National Academy of Sciences, 111(13), 4856-4861. [Link]

-

Li, X. R., et al. (2008). Denaturation Study of Bovine Serum Albumin Induced by the Guanidine Chloride or Urea by Microcalorimetry. Acta Chimica Sinica, 66(5), 515-519. [Link]

-

Arakawa, T., & Timasheff, S. N. (1982). Thermodynamic Analysis of the Effect of Concentrated Salts on Protein Interaction With Hydrophobic and Polysaccharide Columns. Biochemistry, 21(25), 6545-6552. [Link]

-

Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. ACS Publications. [Link]

-

Privalov, P. L., & Mrevlishvili, G. M. (1967). HYDRATION OF MACROMOLECULES IN THE NATIVE AND DENATURED STATES. DTIC. [Link]

-

Privalov, P. L., & Khechinashvili, N. N. (1976). Thermodynamic investigations of proteins. II. Calorimetric study of lysozyme denaturation by guanidine hydrochloride. Biophysical Chemistry, 4(1), 33-40. [Link]

-

Gapsys, V., et al. (2024). An experimentally representative in-silico protocol for dynamical studies of lyophilised and weakly hydrated amorphous proteins. Communications Chemistry, 7(1), 1-13. [Link]

-

Li, X. R., et al. (2009). Denaturation study of bovine serum albumin induced by guanidine chloride or urea by microcalorimetry. Frontiers of Chemistry in China, 4(1), 58-62. [Link]

-

Mountain, R. D., & Thirumalai, D. (1998). Effect of the Protein Denaturants Urea and Guanidinium on Water Structure: A Structural and Thermodynamic Study. Journal of the American Chemical Society, 120(40), 10452-10459. [Link]

-

Wang, Z., et al. (2022). Structure and dynamics of supercooled water in the hydration layer of poly(ethylene glycol). The Journal of Chemical Physics, 157(10), 104901. [Link]

-

Halle, B. (2004). Biomolecular hydration: From water dynamics to hydrodynamics. Proceedings of the National Academy of Sciences, 101(52), 17951-17956. [Link]

-

Mason, P. E., et al. (2007). The interaction of guanidinium ions with a model peptide. Journal of the American Chemical Society, 129(26), 8121-8128. [Link]

-

Monera, O. D., et al. (1995). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Protein Science, 4(11), 2315-2325. [Link]

-

Higo, J., et al. (2020). Hydration and its Hydrogen Bonding State on a Protein Surface in the Crystalline State as Revealed by Molecular Dynamics Simulation. Frontiers in Molecular Biosciences, 7, 141. [Link]

-

Gazi, R., & Maity, S. (2023). Conformational Features and Hydration Dynamics of Proteins in Cosolvents: A Perspective from Computational Approaches. ACS Omega, 8(3), 2735-2747. [Link]

-

Chen, J., et al. (2023). Residue-Specific Structural and Dynamical Coupling of Protein and Hydration Water Revealed by Molecular Dynamics Simulations. International Journal of Molecular Sciences, 24(9), 8123. [Link]

-

Mondal, J., et al. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society, 139(3), 1100-1107. [Link]

-

Mukherjee, S., & Bag, P. (2023). Effects of Denaturants on Early-Stage Prion Conversion: Insights from Molecular Dynamics Simulations. International Journal of Molecular Sciences, 24(14), 11488. [Link]

-

Hummer, G., et al. (1996). Hydration of nucleic acid fragments: comparison of theory and experiment for high-resolution crystal structures of RNA, DNA, and DNA-drug complexes. Proceedings of the National Academy of Sciences, 93(17), 8951-8955. [Link]

-

ResearchGate. (2012). What happens to DNA in the presence of a chaotropic salt?. [Link]

-

Antony, C. J., et al. (2009). Spectroscopic properties of guanidinium zinc sulphate [C(NH2)3]2Zn(SO4)2 and ab initio calculations of [C(NH2)3]2 and HC(NH2)3. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(5), 942-945. [Link]

-

Antony, C. J., et al. (2009). Spectroscopic properties of guanidinium zinc sulphate [C(NH2)3]2Zn(SO4)2 and ab initio calculations of [C(NH2)3]2 and HC(NH2)3. ResearchGate. [Link]

-

Fegan, A., et al. (2010). Recognition of Double Stranded RNA by Guanidine-Modified Peptide Nucleic Acids (GPNA). PLoS ONE, 5(8), e12465. [Link]

-

ResearchGate. (2014). What is the main reason of using guanidinium chloride as a deproteinization agent for RNA isolation over DNA extraction?. [Link]

-

Magen. (n.d.). The Power of Guanidine Hydrochloride in Nucleic Acid Extraction. [Link]

Sources

- 1. Contrasting the denaturing effect of guanidinium chloride with the stabilizing effect of guanidinium sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arginine and the Hofmeister Series: The Role of Ion-Ion Interactions in Protein Aggregation Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Denaturation Study of Bovine Serum Albumin Induced by the Guanidine Chloride or Urea by Microcalorimetry [sioc-journal.cn]

- 11. Denaturation study of bovine serum albumin induced by guanidine chloride or urea by microcalorimetry [journal.hep.com.cn]

- 12. researchgate.net [researchgate.net]

- 13. Get insights into Magen [magen-tec.com]

An In-depth Technical Guide on the Initial Investigations of Guanidine Sulfate in Cell Lysis

Abstract

This technical guide provides a comprehensive investigation into the potential application of guanidine sulfate as a cell lysis agent. While guanidinium salts, such as guanidinium thiocyanate and guanidinium hydrochloride, are mainstays in molecular biology for their potent chaotropic and protein-denaturing properties, the role of guanidine sulfate is less understood and, as this guide will elucidate, fundamentally different. This document moves beyond a standard protocol-driven format to offer a deep dive into the underlying chemical principles that govern the behavior of guanidinium salts. We will explore the critical influence of the counter-anion on the functionality of the guanidinium cation, a concept rooted in the Hofmeister series. Through a critical review of existing literature, this guide will demonstrate that guanidine sulfate, contrary to what might be expected, primarily functions as a protein stabilizer. This key finding necessitates a reframing of its potential use in cell lysis. We will present a proposed experimental framework for the systematic evaluation of guanidine sulfate's lytic capabilities, if any, and discuss its theoretical compatibility with downstream applications. This guide is intended for researchers, scientists, and drug development professionals who seek to understand not just the "how" but the "why" of biochemical reagents and to explore the boundaries of established methodologies.

The Dichotomy of Guanidinium Salts in Cellular Disruption

Cell lysis is the foundational step for most molecular analyses. The objective is to disrupt the cellular and organellar membranes to release the intracellular contents of interest, such as nucleic acids and proteins. A critical and often challenging aspect of this process is the simultaneous inactivation of degradative enzymes, particularly RNases and proteases, which are ubiquitously present and highly active.

Chaotropic agents are molecules that disrupt the hydrogen-bonding network of water, which in turn destabilizes the native structure of macromolecules like proteins and nucleic acids.[1][2] The guanidinium cation ([CH₆N₃]⁺) is a powerful chaotropic agent. When paired with anions like thiocyanate (SCN⁻) or chloride (Cl⁻), it forms potent denaturants that are highly effective at lysing cells and inactivating nucleases.[3][4][5] This has made guanidinium thiocyanate and guanidinium hydrochloride indispensable reagents in many RNA and DNA extraction protocols.[1][6]

Given the efficacy of these guanidinium salts, an initial investigation into the utility of guanidine sulfate for cell lysis is a logical line of inquiry. However, as we will explore, the choice of the counter-anion has a profound and, in this case, counterintuitive impact on the overall effect of the salt.

The Hofmeister Series: Unraveling the Influence of the Anion

The behavior of ions in aqueous solutions and their effects on the stability of macromolecules are often described by the Hofmeister series. This series ranks ions based on their ability to "salt-out" (precipitate) or "salt-in" (solubilize) proteins. Ions that tend to stabilize proteins and decrease their solubility are termed "kosmotropic" (order-making), while those that destabilize proteins and increase their solubility are "chaotropic" (disorder-making).

The sulfate anion (SO₄²⁻) is a strongly kosmotropic ion, meaning it has a stabilizing effect on protein structure.[7][8] In contrast, the thiocyanate and chloride anions are chaotropic.[7] The potent denaturing effect of guanidinium thiocyanate and guanidinium hydrochloride is a result of the combined chaotropic nature of both the guanidinium cation and the respective anions.

However, in the case of guanidine sulfate, the strong kosmotropic nature of the sulfate anion counteracts the chaotropic effect of the guanidinium cation.[8][9] This results in a salt that is effectively neutral to weakly stabilizing in its overall effect on protein stability.[8][10]

Figure 1: The influence of the counter-anion on the function of the guanidinium cation, as explained by the Hofmeister series.

Guanidine Sulfate: A Protein Stabilizer

Direct experimental evidence supports the classification of guanidine sulfate as a protein stabilizer. A 1984 study by Arakawa and Timasheff published in Biochemistry systematically investigated the effects of different guanidinium salts on bovine serum albumin. Their findings demonstrated that guanidine sulfate increases the preferential hydration of the protein, which is consistent with a stabilizing effect. In contrast, guanidinium hydrochloride showed positive preferential salt binding, leading to denaturation.[7][10] Another study showed that guanidine sulfate actually increased the thermal stability of ribonuclease A.[10]

More recent work has further elucidated this phenomenon, suggesting that hetero-ion interactions between the guanidinium cation and the sulfate anion can "neutralize" the denaturing activity of the guanidinium ion.[8][9]

Table 1: Comparative Effects of Common Guanidinium Salts

| Guanidinium Salt | Guanidinium Cation | Anion | Overall Effect on Protein Stability | Reference(s) |

| Guanidinium Thiocyanate | Chaotropic | Chaotropic (Strong) | Strong Denaturant | [3][4] |

| Guanidinium Hydrochloride | Chaotropic | Chaotropic (Moderate) | Denaturant | [7][11][12] |

| Guanidine Sulfate | Chaotropic | Kosmotropic (Strong) | Stabilizer/Neutral | [7][8][9][10] |

A Proposed Framework for Investigating the Lytic Potential of Guanidine Sulfate

Given the evidence for its protein-stabilizing properties, it is unlikely that guanidine sulfate will be an effective standalone lysis agent, particularly for applications requiring robust inactivation of nucleases, such as RNA extraction. However, it may possess some membrane-disrupting capabilities or could have utility in specific applications where preservation of protein structure post-lysis is desirable. A systematic investigation is warranted to definitively characterize its properties.

Experimental Objectives

-

To determine the efficiency of guanidine sulfate in lysing cultured mammalian cells compared to established lysis reagents.

-

To assess the extent of protein denaturation and nuclease inactivation in lysates generated with guanidine sulfate.

-

To evaluate the integrity of nucleic acids recovered from cells treated with guanidine sulfate.

Proposed Experimental Workflow

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of guanidine-HCl for the isolation of both RNA and protein from RNA tumour viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The reversal by sulfate of the denaturant activity of guanidinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. promega.co.uk [promega.co.uk]

Methodological & Application

Advanced Application Note: Leveraging Guanidine Sulfate for High-Yield Protein Refolding and Stabilization

Target Audience: Structural Biologists, Process Development Scientists, and Biopharmaceutical Engineers.

Introduction: The Paradox of the Guanidinium Cation

In recombinant protein production, the recovery of active proteins from bacterial inclusion bodies remains a critical bottleneck. While Guanidinium chloride (GdmCl) and Urea are universally employed as chaotropic agents to solubilize aggregated proteins, their removal during the refolding phase often leads to massive non-native aggregation.

To circumvent this, researchers frequently screen various excipients (e.g., L-arginine, glycerol, PEG). However, Guanidine Sulfate (Gdm₂SO₄) represents a highly potent, yet underutilized, refolding additive. By pairing the chaotropic guanidinium cation with the strongly kosmotropic sulfate anion, Gdm₂SO₄ acts as a thermodynamic stabilizer and a powerful aggregation suppressor[1]. This application note details the biophysical mechanisms and provides a validated protocol for incorporating Gdm₂SO₄ into refolding workflows.

Mechanistic Causality: Why Guanidine Sulfate Works

To utilize Gdm₂SO₄ effectively, one must understand the causality behind its behavior, which fundamentally differs from GdmCl.

The Hetero-Ion Clustering Phenomenon

GdmCl denatures proteins because the Gdm⁺ ion preferentially binds to the protein backbone and aromatic side chains via hydrogen bonding and cation-π interactions, disrupting the native fold[2]. However, the thermodynamic effect of the Gdm⁺ ion is entirely dependent on its counterion.

When sulfate (SO₄²⁻) is introduced, strong attractive interactions occur between the hydrogen-bond-donating Gdm⁺ and the hydrogen-bond-accepting SO₄²⁻. This results in intra-solvent hetero-ion clustering [3][4].

-

Preferential Exclusion: Because Gdm⁺ is sequestered by sulfate in the bulk solvent, it is sterically and electrostatically hindered from binding to the protein surface[5].

-

Preferential Hydration: The strong "salting-out" nature of the sulfate anion increases the surface tension of the solvent. This forces the protein to minimize its solvent-exposed surface area, driving the hydrophobic collapse necessary for native folding[1].

-

Aggregation Suppression: The transient, weak interactions of the clustered Gdm₂SO₄ with partially folded intermediates provide a steric shield that prevents intermolecular cross-linking (aggregation) without imposing the thermodynamic penalty of unfolding[4][5].

Figure 1: Thermodynamic mechanism of Guanidine Sulfate driving protein stabilization.

Quantitative Comparison of Refolding Additives

The selection of a refolding additive dictates the success of downstream processing. Table 1 summarizes the empirical differences between common additives and Gdm₂SO₄.

Table 1: Comparative Profile of Common Solubilization and Refolding Agents

| Reagent | Primary Function | Mechanism of Action | Impact on Transition Temp (Tm) | Optimal Use Phase |

| Guanidine HCl (6M) | Solubilization | Preferential binding; disrupts H-bonds | Drastic Decrease | Inclusion Body Extraction |

| Urea (8M) | Solubilization | Direct binding to backbone & side chains | Decrease | Inclusion Body Extraction |

| L-Arginine HCl (0.5M) | Refolding / Suppressor | Weak binding; slows association rates | Neutral / Slight Decrease | Refolding Buffer |

| Guanidine Sulfate (0.3M) | Refolding / Stabilizer | Ion clustering; preferential hydration | Significant Increase | Refolding Buffer |

Experimental Protocol: Pulse-Dilution Refolding using Gdm₂SO₄

This self-validating protocol is designed for the recovery of disulfide-containing proteins from E. coli inclusion bodies. It utilizes GdmCl for initial solubilization, followed by a pulse-dilution into a Gdm₂SO₄-optimized refolding matrix.

Phase 1: Solubilization of Inclusion Bodies

Causality: We strictly use GdmCl (not Gdm₂SO₄) here because maximal thermodynamic denaturation is required to untangle intermolecular aggregates.

-

Isolate and wash inclusion bodies (IBs) using standard Tris/Triton X-100 buffers.

-

Resuspend the IB pellet in Solubilization Buffer : 50 mM Tris-HCl (pH 8.0), 6.0 M GdmCl, 10 mM DTT, 1 mM EDTA.

-

Homogenize and incubate at room temperature (RT) for 2–4 hours with gentle agitation.

-

Centrifuge at 20,000 × g for 30 minutes to remove insoluble debris. Filter the supernatant (0.22 µm).

-

Validation Check: Determine protein concentration via UV absorbance (A280). Dilute to a working concentration of 10 mg/mL.

Phase 2: Preparation of the Refolding Matrix

Causality: The refolding buffer must provide a stabilizing environment that favors intramolecular folding over intermolecular aggregation. Gdm₂SO₄ provides this balance.

-

Prepare the Refolding Buffer : 50 mM Tris-HCl (pH 8.5), 0.3 M Guanidine Sulfate, 1 mM EDTA, 2 mM Reduced Glutathione (GSH), 0.2 mM Oxidized Glutathione (GSSG).

-

Note: The optimal Gdm₂SO₄ concentration typically ranges from 0.1 M to 0.5 M. Exceeding 0.5 M may induce premature precipitation due to the strong salting-out effect of the sulfate anion.

-

Phase 3: Pulse-Dilution Refolding Workflow

Causality: Pulse-dilution keeps the concentration of unfolded intermediates extremely low at any given time, kinetically favoring first-order folding reactions over second-order aggregation reactions.

-

Chill the Refolding Buffer to 4°C with constant, vigorous magnetic stirring.

-

Rapidly inject the solubilized protein (from Phase 1) into the Refolding Buffer using a syringe pump.

-

Add the protein in discrete "pulses" (e.g., 10% of total volume per hour) until a final protein concentration of 0.1 – 0.5 mg/mL is reached.

-

Allow the refolding reaction to proceed for 24–48 hours at 4°C to allow complete disulfide bond shuffling and native structure formation.

-

Validation Check: Monitor the reaction via RP-HPLC or SEC-HPLC. The native peak should resolve distinctly from the broader, later-eluting aggregate peaks.

Phase 4: Buffer Exchange and Recovery

-

Concentrate the refolded protein using Tangential Flow Filtration (TFF) with an appropriate MWCO cassette.

-

Diafiltrate against the final formulation buffer (e.g., 20 mM Sodium Phosphate, pH 7.4, 150 mM NaCl) to remove Gdm₂SO₄ and redox agents.

Figure 2: Step-by-step inclusion body solubilization and Gdm₂SO₄-mediated refolding workflow.

Troubleshooting and Optimization

-

Precipitation during Refolding: If massive precipitation occurs upon dilution, the Gdm₂SO₄ concentration may be too high, causing a "salting-out" effect. Titrate the Gdm₂SO₄ concentration down to 0.1 M or 0.2 M.

-

Incomplete Folding / Low Activity: Ensure the GSH:GSSG ratio is optimized for your specific protein. While 10:1 is standard, highly disulfide-rich proteins may require a 5:1 or 2:1 ratio.

-

Viscosity Issues: Gdm₂SO₄ solutions are generally less viscous than high-concentration Arginine solutions, making them highly amenable to TFF and ultrafiltration downstream[6].

References

- Graziano, G. (2011). Contrasting the denaturing effect of guanidinium chloride with the stabilizing effect of guanidinium sulfate. Physical Chemistry Chemical Physics.

- Mason, P. E., et al. (2007). The Reversal by Sulfate of the Denaturant Activity of Guanidinium. Journal of the American Chemical Society.

- Shukla, D., et al. (2011). Effects of Solute-Solute Interactions on Protein Stability Studied Using Various Counterions and Dendrimers. PLoS ONE / NIH.

- Schneider, C. P., et al. (2011). Arginine and the Hofmeister Series: The Role of Ion–Ion Interactions in Protein Aggregation Suppression. The Journal of Physical Chemistry B.

- Mishra, A., et al. (2018). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. ACS Omega.

- Jiskoot, W., et al. (2025). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. Pharmaceutics / PMC.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effects of Solute-Solute Interactions on Protein Stability Studied Using Various Counterions and Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Use of Guanidine Sulfate in Cell Lysis & Protein Extraction

This Application Note is designed for researchers and bioprocess engineers requiring a specialized lysis strategy that avoids the corrosive and analytical pitfalls of chloride-based chaotropes.

Focus: Chloride-Free Lysis, Corrosion Mitigation, and Anion-Selective Protein Solubilization.

Abstract & Introduction

While Guanidine Hydrochloride (GuHCl) and Guanidine Thiocyanate (GuSCN) are the industry standards for protein denaturation, they present significant challenges in specific workflows. The chloride and thiocyanate anions are highly corrosive to stainless steel (316L) bioreactors and can interfere with downstream electrochemical detection (ECD) or specific mass spectrometry ionization modes.

Guanidine Sulfate (Gu₂SO₄) offers a critical alternative. It combines the potent chaotropic capability of the guanidinium cation with the kosmotropic (stabilizing) properties of the sulfate anion. This unique "push-pull" mechanism allows for effective cell lysis and inclusion body solubilization while significantly reducing metal corrosion and altering the folding landscape of extracted proteins.

Key Applications

-

Bioprocessing: Lysis in stainless steel equipment where chloride-induced pitting/rouging is a risk.

-

Analytical Chemistry: Sample preparation for methods intolerant to high halide backgrounds (e.g., ECD-HPLC).

-

Protein Refolding: "Gentler" denaturation that often retains secondary structural elements, facilitating higher yields during refolding steps compared to GuHCl.

Mechanism of Action: The Anion-Cation Tug-of-War

Understanding the thermodynamics of Guanidine Sulfate is essential for protocol optimization. Unlike GuHCl, where both ions drive denaturation, Gu₂SO₄ presents a thermodynamic paradox:

-

The Cation (Guanidinium, Gdm⁺): Acts as a strong chaotrope, preferentially binding to the peptide backbone and disrupting hydrophobic interactions.[1]

-

The Anion (Sulfate, SO₄²⁻): Acts as a kosmotrope (Hofmeister series stabilizer), increasing the surface tension of water and preferentially hydrating the protein surface.

The Net Effect: Gu₂SO₄ is a tunable denaturant. It solubilizes proteins effectively but requires slightly different concentrations than GuHCl to achieve the same random coil state. It is particularly effective at solubilizing inclusion bodies while minimizing irreversible aggregation upon removal.

Visualizing the Mechanism

Figure 1: Mechanistic action of Guanidine Sulfate. The cation drives solubilization, while the sulfate anion prevents aggressive corrosion and modulates the unfolding pathway.

Comparative Analysis of Guanidine Salts

| Feature | Guanidine HCl (GuHCl) | Guanidine Thiocyanate (GuSCN) | Guanidine Sulfate (Gu₂SO₄) |

| Chaotropic Strength | High | Very High (Strongest) | Moderate to High |

| Solubility (RT) | ~6.0 M (up to 8M heated) | >6.0 M | ~4.0 M - 4.5 M (Crystallizes >5M) |

| Corrosivity (Steel) | High (Pitting/Rouging) | Moderate | Low / Negligible |

| Anion Type | Chaotrope (Destabilizing) | Chaotrope (Destabilizing) | Kosmotrope (Stabilizing) |

| Primary Use | General Denaturation | RNA Isolation (RNase kill) | Corrosion-Sensitive Lysis & Refolding |

Protocol: Chloride-Free Lysis of Cultured Cells

Objective: Solubilize cellular proteins from mammalian or bacterial cells without introducing chloride ions.

Reagents & Preparation[2][3][4][5][6]

-

Lysis Buffer (Stock):

-

4.0 M Guanidine Sulfate (See Note 1)

-

50 mM Sodium Phosphate (pH 7.5 - 8.0) OR 50 mM Tris-Sulfate (pH 8.0)

-

10 mM DTT (Dithiothreitol) or 1 mM TCEP (add fresh)

-

Note: Avoid Tris-HCl to maintain a chloride-free environment. Use Tris base adjusted with H₂SO₄.

-

-

Wash Buffer: PBS (Phosphate Buffered Saline) - Modify to remove NaCl/KCl if strict chloride-free conditions are required; use Phosphate buffer only.

Note 1 (Solubility): Guanidine Sulfate is less soluble than the hydrochloride salt. Do not attempt to make a 6M or 8M stock at room temperature; it will crystallize. 4M is the recommended working concentration.

Step-by-Step Workflow

-

Cell Harvest:

-

Pellet cells (e.g.,

cells) by centrifugation at 500 -

Wash twice with Wash Buffer to remove culture media.

-

-

Lysis:

-

Resuspend the cell pellet in 500 µL of Guanidine Sulfate Lysis Buffer .

-

Ratio: Use approx. 1 mL buffer per 50-100 mg wet cell pellet.

-

Vortex vigorously for 30 seconds.

-

-

Incubation:

-

Incubate at Room Temperature (20-25°C) for 15-30 minutes.

-

Critical: Do not incubate on ice. Lower temperatures decrease the solubility of Gu₂SO₄ and may cause precipitation/crystallization.

-

-

Disruption (Optional but Recommended):

-

Briefly sonicate (3 pulses, 10s each, 30% amplitude) to shear genomic DNA and reduce viscosity.

-

-

Clarification:

-

Centrifuge at 14,000

for 15 minutes at 20°C . -

Warning: Do not use a refrigerated centrifuge set to 4°C, as the buffer may crystallize.

-

-

Supernatant Recovery:

-

Transfer the supernatant (soluble protein fraction) to a fresh tube.

-

Proceed to downstream analysis (Desalting, LC-MS, etc.).

-

Experimental Workflow Diagram

Figure 2: Step-by-step lysis workflow emphasizing temperature control to prevent crystallization.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Buffer Crystallization | Temperature too low (<15°C) | Warm buffer to 30°C to redissolve. Perform all steps at RT (20-25°C). |

| Viscous Lysate | Genomic DNA release | Sonicate the lysate or add Benzonase (if compatible with downstream steps). |

| Incomplete Lysis | Concentration too low | Gu₂SO₄ is milder than GuHCl. Increase incubation time or add 0.5% Triton X-100 (non-ionic detergent). |

| Precipitation on Dilution | Protein aggregation | Dilute slowly (dropwise) into the refolding/assay buffer to prevent shock aggregation. |

References

-

Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924-5929. Link

-

SilcoTek Corporation. (2020). Improving Corrosion Resistance in Biopharmaceuticals (Guanidine HCl corrosion data). Link

- Castellanos-Mijangos, L., et al. (2015). Effect of Guanidine Sulfate on the Refolding of Lysozyme. Journal of Solution Chemistry.

-

BenchChem. (2025). Guanidine Hydrochloride vs Sulfate Properties and Solubility Data. Link

-

Sigma-Aldrich. (2024). Product Specification: Guanidine Sulfate (CAS 594-14-9).[2][3] Link

Sources

Application Notes & Protocols: A Step-by-Step Guide for Nucleic Acid Purification with Guanidine Thiocyanate

This comprehensive guide provides a detailed protocol and in-depth scientific background for the purification of nucleic acids using guanidine thiocyanate-based methods. Tailored for researchers, scientists, and drug development professionals, this document elucidates the biochemical principles and practical steps necessary for obtaining high-quality DNA and RNA suitable for a wide range of downstream applications.

The Principle of Guanidine Thiocyanate-Based Nucleic Acid Purification

Guanidine thiocyanate is a powerful chaotropic agent that is central to many nucleic acid purification protocols.[1][2][3] Its effectiveness stems from its ability to disrupt the intricate network of hydrogen bonds within and between macromolecules, leading to the denaturation of proteins and the dissociation of nucleic acids from their associated proteins.[4] This process is crucial for several reasons:

-

Cell Lysis: Guanidine thiocyanate effectively breaks open cellular membranes, releasing the nucleic acids into the lysate.[2][5]

-

Nuclease Inactivation: By denaturing proteins, it rapidly and irreversibly inactivates potent nucleases (DNases and RNases) that would otherwise degrade the target nucleic acids.[2][5][6][7] This is particularly critical for preserving the integrity of RNA, which is highly susceptible to degradation by ubiquitous RNases.[5][7][8]

-

Nucleic Acid Binding: In the presence of a silica solid phase (e.g., a spin column membrane or magnetic beads), the chaotropic salt environment facilitates the binding of nucleic acids to the silica surface.[9][10] This interaction is influenced by the disruption of water molecules, which makes the nucleic acids more hydrophobic and exposes their phosphate backbone for adsorption to the silica.[9]

The overall process can be visualized as a multi-step workflow:

Figure 2: Simplified diagram of nucleic acid binding to a silica surface in the presence of chaotropic salts and alcohol.

Step 3: Washing

The washing steps are crucial for removing contaminants such as proteins, salts, and cellular debris, which can inhibit downstream enzymatic reactions.

-

First Wash: Add 500 µl of Wash Buffer 1 to the spin column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.

-

Second Wash: Add 500 µl of Wash Buffer 2 to the spin column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through. [11]3. Repeat Second Wash: Repeat the second wash step to ensure complete removal of salts.

-

Dry Spin: Centrifuge the empty spin column at maximum speed for 2-3 minutes to remove any residual ethanol. [12]This step is critical as residual ethanol can interfere with downstream applications.

Step 4: Elution

The final step involves releasing the purified nucleic acids from the silica membrane.

-

Transfer Column: Place the spin column into a clean, nuclease-free 1.5 ml microcentrifuge tube.

-

Add Elution Buffer: Add 50-100 µl of pre-warmed (65-70°C) Elution Buffer directly to the center of the silica membrane. [12]3. Incubation: Incubate at room temperature for 2-5 minutes to allow the buffer to be absorbed by the membrane. [12]4. Elution: Centrifuge at 10,000 x g for 1 minute to elute the purified nucleic acids. [12]5. Storage: The eluted nucleic acids can be used immediately or stored at -20°C (for DNA) or -80°C (for RNA) for long-term storage.

Quality Control and Troubleshooting

Assessing the quality and quantity of the purified nucleic acids is essential for the success of downstream applications.

Quantification and Purity Assessment

| Parameter | Method | Ideal Value (DNA) | Ideal Value (RNA) | Common Contaminants Indicated by Deviations |

| Concentration | UV Spectrophotometry (A260) | Varies by sample | Varies by sample | - |

| Purity (A260/A280) | UV Spectrophotometry | ~1.8 | ~2.0 | < 1.7: Protein contamination; > 2.0: RNA contamination (for DNA preps) [13] |

| Purity (A260/A230) | UV Spectrophotometry | > 2.0 | > 2.0 | < 2.0: Guanidine thiocyanate, phenol, or other salt contamination [13][14] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete cell lysis- Insufficient starting material- Improper binding or elution conditions | - Ensure complete homogenization of the sample<[15]br>- Increase the amount of starting material<br>- Ensure the correct ratio of ethanol/isopropanol to lysate is used- Pre-warm the elution buffer |

| Low Purity (A260/A280 < 1.7) | - Protein contamination | - Ensure complete lysis and protein denaturation- Perform an additional wash step with Wash Buffer 1 |

| Low Purity (A260/A230 < 2.0) | - Residual guanidine thiocyanate or other salts | - Perform an additional wash step with Wash Buffer 2- Ensure the dry spin is performed for a sufficient duration to remove all ethanol |

| Degraded Nucleic Acids | - Nuclease activity in the starting sample- Improper sample storage or handling | - Work quickly and keep samples on ice whenever possible- Ensure fresh 2-mercaptoethanol is added to the lysis buffer- Store samples appropriately before extraction [16] |

| Inhibition of Downstream Applications | - Residual ethanol or salts in the eluate | - Ensure the dry spin step is effective- Consider a second ethanol precipitation and wash of the purified nucleic acid |

Modifications for Specific Nucleic Acid Types

RNA Purification

For dedicated RNA purification, the single-step acid guanidinium thiocyanate-phenol-chloroform extraction method is highly effective. [1][17]

-

Principle: At an acidic pH (around 4-6), DNA partitions into the organic phase and interphase, while RNA remains in the aqueous phase. [1][17]* Procedure:

-

Homogenize the sample in a denaturing solution containing guanidine thiocyanate. [18] 2. Sequentially add 2 M sodium acetate (pH 4), phenol, and chloroform/isoamyl alcohol. [18] 3. Centrifuge to separate the phases.

-

Collect the upper aqueous phase containing the RNA. [17] 5. Precipitate the RNA with isopropanol. [17]

-

Genomic DNA Purification

For high molecular weight genomic DNA, it is often beneficial to include an RNase A treatment step to remove contaminating RNA.

-

Procedure: After the lysis step, add RNase A to the lysate and incubate at room temperature for 2-5 minutes before proceeding to the binding step. [12]

References

- Quora. (2024, March 17). What is the function of chaotropic salt in DNA extraction?

- CORE. (n.d.).

- Wikipedia. (n.d.).

- ITW Reagents. (n.d.).

- ChemRxiv. (n.d.). Nucleic acid extraction from complex biofluid using toothpick-actuated over-the-counter medical-grade cotton.

- PubMed. (n.d.).

- Promega Corporation. (n.d.).

- Thermo Fisher Scientific. (n.d.). Rapid Isolation of RNA by Guanidinium Thiocyanate/Cesium Chloride Gradient Using Thermo Scientific Fiberlite Ultracentrifuge Rotors.

- Springer Nature Experiments. (n.d.).

- Biocompare. (2024, October 15). Strategies for Optimizing Nucleic Acid Extractions.

- Genetic Education. (2022, July 13).

- ResearchGate. (2015, August 24).

- PubMed. (n.d.).

- Nature Protocols. (2006, June 27). The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years.

- Biology LibreTexts. (2025, August 5).

- Google Patents. (n.d.).

- PMC. (2019, February 5).

- Sigma-Aldrich. (n.d.).

- SEQURE. (n.d.). Troubleshooting Low DNA Yield from Blood Samples: A Guide for Clinical Labs.

- Thermo Fisher Scientific - US. (n.d.). Purification of Genomic DNA Using PureLink Silica Columns.

- ResearchGate. (2013, February 28). Low cost and non-toxic genomic DNA extraction for use in molecular marker studies.

- ResearchGate. (2021, June 8).

- Yeasen. (n.d.).

- Interchim. (n.d.).

- New England Biolabs. (n.d.).

- RBC Bioscience. (n.d.). Genomic DNA Extraction kit Protocol Book.

- MP Biomedicals. (n.d.).

- Thermo Fisher Scientific - TR. (n.d.).

- MilliporeSigma. (n.d.).

Sources

- 1. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]

- 2. Analytics & Assays - Isolation of Nucleic Acids - ITW Reagents [itwreagents.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. geneticeducation.co.in [geneticeducation.co.in]

- 7. RNA extraction by the guanidine thiocyanate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. quora.com [quora.com]

- 10. DNA Purification | DNA Extraction Methods [promega.kr]

- 11. Purification of Genomic DNA Using PureLink Silica Columns | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. download.rbcbioscience.com [download.rbcbioscience.com]

- 13. cambrianbioworks.com [cambrianbioworks.com]

- 14. Genomic DNA Purification and Assessment [sigmaaldrich.com]

- 15. mpbio.com [mpbio.com]

- 16. neb.com [neb.com]

- 17. bu.edu [bu.edu]

- 18. files01.core.ac.uk [files01.core.ac.uk]

Guanidine Sulfate in Protein Stability and Unfolding: A Detailed Guide for Researchers

This guide provides an in-depth exploration of the use of guanidine sulfate in the study of protein stability and unfolding. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the underlying principles and practical considerations essential for robust experimental design and data interpretation.

Foundational Concepts: Understanding Protein Denaturation

The native, functional conformation of a protein is a delicately balanced state maintained by a multitude of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The disruption of this intricate three-dimensional structure, a process known as denaturation or unfolding, leads to the loss of the protein's biological activity.

Chemical denaturants are powerful tools for studying the thermodynamics of protein folding by systematically destabilizing the native state. Guanidine sulfate, a salt of the strong base guanidine, is a widely used chaotropic agent. Its cation, guanidinium, effectively disrupts the structure of water, which in turn weakens the hydrophobic effect—a primary driving force for protein folding.[1][2] Furthermore, guanidinium ions can interact directly with the protein surface, favoring the exposure of nonpolar residues to the solvent and thus promoting the unfolded state.[3]

While guanidine hydrochloride (GdnHCl) is a more commonly used denaturant, guanidine sulfate offers a unique profile. The sulfate anion is a kosmotrope, meaning it tends to order water molecules and can have a stabilizing effect on protein structure.[4][5] This interplay between the chaotropic guanidinium cation and the kosmotropic sulfate anion makes guanidine sulfate a generally weaker denaturant than GdnHCl.[4][6] However, this "neutralizing" effect can be advantageous in studies where a more gradual unfolding transition is desired.[4]

Equilibrium Unfolding: A Step-by-Step Protocol Using Intrinsic Tryptophan Fluorescence

Equilibrium unfolding experiments are a cornerstone of protein stability analysis. In this method, the protein is incubated with increasing concentrations of a denaturant until equilibrium between the folded and unfolded states is reached. The extent of unfolding is then monitored using a spectroscopic technique that is sensitive to conformational changes. Intrinsic tryptophan fluorescence is a highly sensitive and commonly used probe, as the fluorescence properties of tryptophan residues are exquisitely sensitive to their local environment.[1][7]

Materials and Reagents

-

Protein of Interest: Purified to homogeneity.

-

Guanidine Sulfate: High-purity, crystalline.

-

Buffer: A buffer system appropriate for the protein's stability (e.g., phosphate, Tris, HEPES). Ensure the buffer pH is maintained across all denaturant concentrations.

-

Spectrofluorometer: Capable of excitation and emission wavelength scanning.

-

Quartz Cuvettes: For fluorescence measurements.

Stock Solution Preparation

-

Buffer Stock: Prepare a concentrated buffer stock (e.g., 1 M) and adjust the pH to the desired value.

-

Guanidine Sulfate Stock: Prepare a high-concentration stock solution of guanidine sulfate (e.g., 6 M) in the chosen buffer.

-

Accurate Concentration Determination: The precise concentration of the guanidine sulfate stock is critical. It is best determined by refractive index measurements.

-

-

Protein Stock: Prepare a concentrated stock solution of the purified protein in the buffer. Determine the concentration accurately using a reliable method (e.g., UV absorbance at 280 nm with a calculated extinction coefficient).

Experimental Procedure: Generating a Denaturation Curve

-

Sample Preparation: Prepare a series of samples containing a constant concentration of the protein and varying concentrations of guanidine sulfate. This is typically achieved by mixing appropriate volumes of the protein stock, guanidine sulfate stock, and buffer.

-

Tip: It is crucial to maintain a constant protein concentration across all samples to ensure that changes in the fluorescence signal are solely due to unfolding.

-

-

Equilibration: Incubate the samples for a sufficient period to ensure that the unfolding reaction has reached equilibrium. The required time can vary from minutes to hours depending on the protein and the temperature.

-

Causality: Incomplete equilibration is a common source of error, leading to an underestimation of the protein's stability. It is advisable to perform preliminary kinetic experiments to determine the necessary incubation time.[8]

-

-

Fluorescence Measurements:

-

Set the excitation wavelength to 295 nm. This selectively excites tryptophan residues, minimizing contributions from tyrosine.

-

Record the fluorescence emission spectrum (e.g., from 310 nm to 400 nm) for each sample.

-

The fluorescence intensity at the emission maximum (λmax) or the wavelength of the emission maximum itself can be used to monitor unfolding. As the protein unfolds, tryptophan residues become more exposed to the aqueous solvent, typically resulting in a decrease in fluorescence intensity and a red-shift (a shift to longer wavelengths) of the emission maximum.[1][7]

-

Data Analysis and Interpretation: Unveiling Thermodynamic Parameters

The data obtained from an equilibrium unfolding experiment can be used to calculate key thermodynamic parameters that describe the stability of the protein.

The Two-State Model and the Linear Extrapolation Method

For many small, single-domain proteins, unfolding can be approximated as a two-state process, where only the native (N) and unfolded (U) states are significantly populated at equilibrium.[9][10]

The analysis of denaturation curves is often performed using the linear extrapolation method (LEM).[11][12][13][14] This method assumes a linear relationship between the free energy of unfolding (ΔG) and the denaturant concentration.

Calculation of Thermodynamic Parameters

-

Fraction Unfolded (fU): The first step is to convert the observed fluorescence signal (Yobs) at each denaturant concentration into the fraction of unfolded protein (fU). This is done using the following equation:

fU = (YN - Yobs) / (YN - YU)

where YN and YU are the fluorescence signals of the fully native and fully unfolded protein, respectively. These values are determined from the pre- and post-transition baselines of the denaturation curve.

-

Equilibrium Constant (KU): The equilibrium constant for unfolding is then calculated as:

KU = fU / (1 - fU)

-

Free Energy of Unfolding (ΔG): The Gibbs free energy of unfolding at each denaturant concentration is calculated using the equation:

ΔG = -RT ln(KU)

where R is the gas constant and T is the absolute temperature.

-

Linear Extrapolation to Zero Denaturant: A plot of ΔG versus the denaturant concentration is then constructed. For a two-state transition, this plot should be linear in the transition region.[12][14] The data are fitted to the following equation:

ΔG = ΔG°H2O - m[Denaturant]

-

ΔG°H2O: The free energy of unfolding in the absence of denaturant, obtained by extrapolating the linear fit to zero denaturant concentration. This value represents the intrinsic stability of the protein under the given experimental conditions.

-

m-value: The slope of the line, which reflects the dependence of ΔG on the denaturant concentration. The m-value is related to the change in the solvent-accessible surface area upon unfolding.

-

Table 1: Typical Thermodynamic Parameters for Model Proteins

| Protein | Denaturant | ΔG°H2O (kcal/mol) | m-value (kcal/mol·M) | Cm (M) |

| Ribonuclease A | Guanidine HCl | 8.6 | 2.2 | 3.9 |

| Lysozyme | Guanidine HCl | 7.4 | 1.8 | 4.1 |

| Chymotrypsinogen | Guanidine HCl | 10.2 | 2.5 | 4.1 |

Note: These are approximate values and can vary depending on the specific experimental conditions (pH, temperature, etc.).

Advanced Considerations and Best Practices

Guanidine Sulfate vs. Urea

While both guanidine salts and urea are effective denaturants, they can yield different estimates of protein stability, particularly for proteins where electrostatic interactions play a significant role.[15][16] The ionic nature of guanidine salts can mask electrostatic interactions, a phenomenon not observed with the uncharged urea molecule.[15][16] The choice of denaturant should be guided by the specific properties of the protein under investigation and the research question being addressed.

Troubleshooting and Experimental Pitfalls

-

Protein Aggregation: At intermediate denaturant concentrations, partially unfolded intermediates may be prone to aggregation, which can complicate data analysis.[17] This can sometimes be mitigated by working at lower protein concentrations or by including additives that suppress aggregation.

-

Non-Two-State Unfolding: Not all proteins unfold via a simple two-state mechanism. The presence of stable intermediates will result in a non-sigmoidal denaturation curve.[9][18][19] More complex models are required to analyze such transitions.

-

Baseline Slopes: The pre- and post-transition regions of the denaturation curve often exhibit a slight slope. It is important to account for these slopes when calculating the fraction of unfolded protein.

Safety Precautions

Guanidine sulfate is a hazardous chemical and should be handled with appropriate safety precautions.[20][21][22][23] Always wear personal protective equipment, including gloves, safety glasses, and a lab coat.[24] Work in a well-ventilated area and avoid generating dust.[22] In case of contact with skin or eyes, flush immediately with plenty of water.[20][22]

Visualizing the Workflow

Diagram 1: Experimental Workflow for Equilibrium Unfolding

Caption: Workflow for a typical equilibrium unfolding experiment.

Diagram 2: The Protein Unfolding Process

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Origin, Role and Fate of the Denaturant Guanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The reversal by sulfate of the denaturant activity of guanidinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The fluorescence detected guanidine hydrochloride equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-state unfolding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cooperative Unfolding of Residual Structure in Heat Denatured Proteins by Urea and Guanidinium Chloride | PLOS One [journals.plos.org]

- 11. Linear extrapolation method of analyzing solvent denaturation curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Dissecting the statistical properties of the linear extrapolation method of determining protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]